molecular formula C26H38N6O8S B15180875 N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide CAS No. 94213-45-3

N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide

Cat. No.: B15180875
CAS No.: 94213-45-3
M. Wt: 594.7 g/mol
InChI Key: CMGYAHANTSMLGN-ZCNNSNEGSA-N
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Description

N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves multiple steps, including the protection of amino groups, peptide bond formation, and deprotection. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during the synthesis. The Boc group can be introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve the use of automated peptide synthesizers, which can efficiently handle the repetitive steps of amino acid coupling and deprotection. The use of flow microreactor systems has also been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine form of the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is unique due to its specific combination of amino acids and the presence of the Boc protecting group. This combination allows for selective reactions and applications in various fields of research.

Properties

CAS No.

94213-45-3

Molecular Formula

C26H38N6O8S

Molecular Weight

594.7 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H38N6O8S/c1-26(2,3)40-25(37)29-19(11-13-41-4)22(34)28-15-21(33)30-23(35)20-6-5-12-31(20)24(36)18(27)14-16-7-9-17(10-8-16)32(38)39/h7-10,18-20H,5-6,11-15,27H2,1-4H3,(H,28,34)(H,29,37)(H,30,33,35)/t18-,19+,20-/m0/s1

InChI Key

CMGYAHANTSMLGN-ZCNNSNEGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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